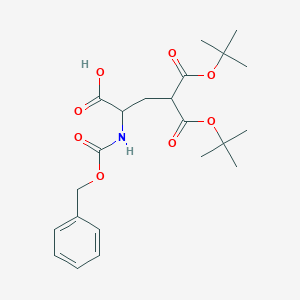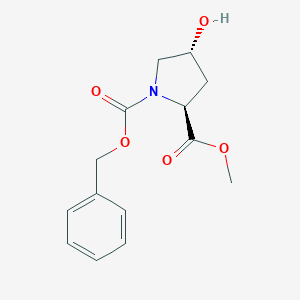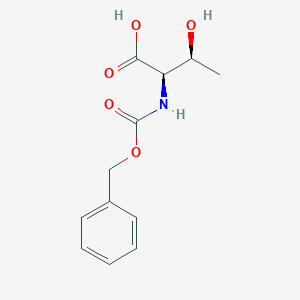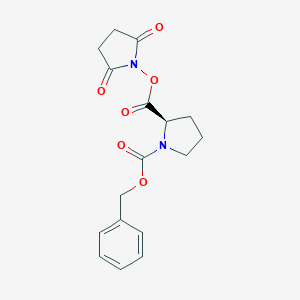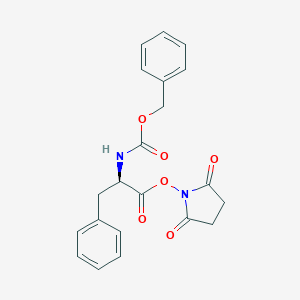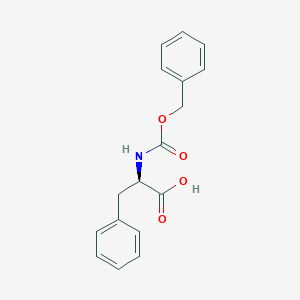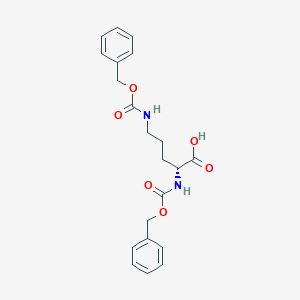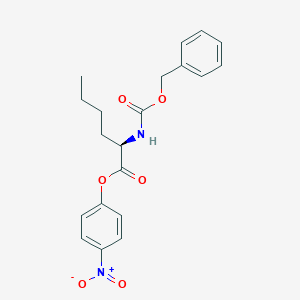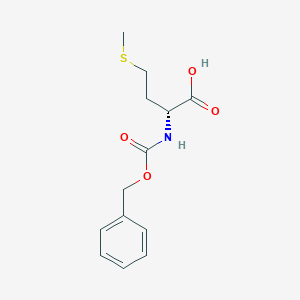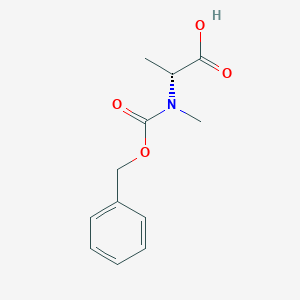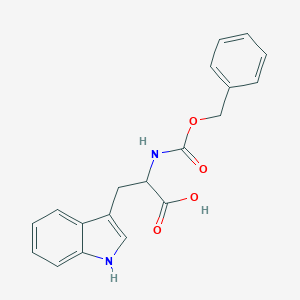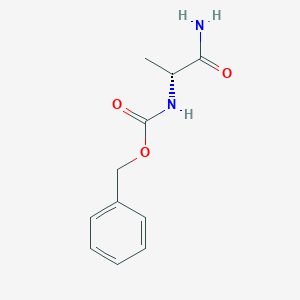
Z-D-Ala-NH2
Overview
Description
Z-D-alanine amide: is a synthetic peptide derivative of D-alanine, an essential amino acid. This compound is known for its potential therapeutic and industrial applications. D-alanine plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls.
Preparation Methods
The synthesis of Z-D-alanine amide typically involves the use of protecting groups for amines, such as carbamates. One common method is the installation of the carboxybenzyl (CBz) group, which can be removed using catalytic hydrogenation (Pd-C, H2) . The synthetic route generally includes the following steps:
Protection of the amine group: The amine group of D-alanine is protected using CBzCl and a mild base.
Coupling reaction: The protected D-alanine is then coupled with an appropriate reagent to form the amide bond.
Deprotection: The CBz protecting group is removed via catalytic hydrogenation to yield Z-D-alanine amide.
Chemical Reactions Analysis
Z-D-alanine amide undergoes various types of chemical reactions, including:
Nucleophilic addition: Reaction with aldehydes or ketones to form imine derivatives.
Substitution reactions: Involving the amine group, which can react with various electrophiles.
Hydrogenation: The CBz protecting group can be removed using catalytic hydrogenation (Pd-C, H2).
Common reagents and conditions used in these reactions include:
Catalytic hydrogenation: Pd-C, H2 for deprotection.
Coupling agents: N,N’-dicyclohexylcarbodiimide (DCC) for forming amide bonds.
Scientific Research Applications
Z-D-alanine amide has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.
Biology: Studied for its role in the biosynthesis of peptidoglycan, which is crucial for bacterial cell wall formation.
Medicine: Potential therapeutic applications due to its antimicrobial properties.
Industry: Used in the production of various chemical compounds and materials.
Mechanism of Action
The mechanism of action of Z-D-alanine amide involves its incorporation into the peptidoglycan biosynthesis pathway. It targets enzymes involved in the formation of bacterial cell walls, such as D-alanine:D-alanine ligase . By inhibiting these enzymes, Z-D-alanine amide disrupts the synthesis of peptidoglycan, leading to the weakening of bacterial cell walls and ultimately bacterial cell death.
Comparison with Similar Compounds
Z-D-alanine amide can be compared with other similar compounds, such as:
N-acetyl-L-alaninamide (Ac-Ala-NH2): This compound exists as a mixture of conformers stabilized by intramolecular hydrogen bonds.
D-cycloserine: An antibiotic that targets the same enzymes in the peptidoglycan biosynthesis pathway.
Z-D-alanine amide is unique due to its specific structure and the presence of the D-alanine moiety, which makes it particularly effective in targeting bacterial cell wall synthesis.
Properties
IUPAC Name |
benzyl N-[(2R)-1-amino-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(10(12)14)13-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,12,14)(H,13,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZZSWNVVFTJRN-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


